3-Amino-N-isopropyl-5-(trifluoromethyl)benzamide
CAS No.:
Cat. No.: VC13694681
Molecular Formula: C11H13F3N2O
Molecular Weight: 246.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13F3N2O |
|---|---|
| Molecular Weight | 246.23 g/mol |
| IUPAC Name | 3-amino-N-propan-2-yl-5-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C11H13F3N2O/c1-6(2)16-10(17)7-3-8(11(12,13)14)5-9(15)4-7/h3-6H,15H2,1-2H3,(H,16,17) |
| Standard InChI Key | CEQHNNVRXPPPBT-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C1=CC(=CC(=C1)N)C(F)(F)F |
| Canonical SMILES | CC(C)NC(=O)C1=CC(=CC(=C1)N)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The core structure of 3-amino-N-isopropyl-5-(trifluoromethyl)benzamide consists of a benzamide scaffold substituted with an amino group at position 3, a trifluoromethyl group at position 5, and an isopropylamide moiety at the N-position. Its molecular formula is C<sub>12</sub>H<sub>14</sub>F<sub>3</sub>N<sub>2</sub>O, with a molar mass of 274.25 g/mol . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the isopropylamide contributes to steric bulk, potentially influencing receptor binding .
Spectroscopic and Computational Data
While experimental data for this specific compound are unavailable, analogous structures like 3-amino-5-(trifluoromethyl)benzamide (CID 10488394) provide benchmarks :
| Property | Value |
|---|---|
| SMILES | C1=C(C=C(C=C1C(F)(F)F)N)C(=O)N |
| InChIKey | WOSFZFTWHRLVMV-UHFFFAOYSA-N |
| Predicted CCS (Ų) [M+H] | 141.8 |
The collision cross-section (CCS) predicts its behavior in mass spectrometry, critical for analytical identification .
Synthetic Methodologies
Nitration and Functionalization
A patent detailing the synthesis of 3-amino-2-methylbenzotrifluoride (WO1988010247A1) offers a template . Key steps include:
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Nitration: Benzotrifluoride is nitrated using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 20–30°C to yield 3-nitrobenzotrifluoride.
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Alkylation: Reaction with trimethyl sulfoxonium halide introduces methyl groups.
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Reduction: Catalytic hydrogenation converts nitro to amino groups.
Adapting this protocol, the isopropylamide moiety could be introduced via coupling reactions, such as employing isopropylamine with a benzoyl chloride intermediate .
Challenges in Synthesis
Steric hindrance from the isopropyl group may complicate amide bond formation. Microwave-assisted synthesis or coupling reagents like HATU could improve yields .
Analytical and Preclinical Data
Predicted ADMET Properties
Using PubChemLite’s data for CID 10488394 :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 205.05832 | 141.8 |
| [M+Na]+ | 227.04026 | 149.0 |
These values aid in LC-MS/MS method development for pharmacokinetic studies.
In Vivo Efficacy Models
While no in vivo data exist for this compound, the structurally related 5n reduced LPS-induced pulmonary inflammation in mice at 40 mg/kg BID . This suggests that 3-amino-N-isopropyl-5-(trifluoromethyl)benzamide could be evaluated in similar models for anti-inflammatory activity.
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